N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 1797673-20-1
VCID: VC6931027
InChI: InChI=1S/C22H25N5O/c1-26(2)19-5-3-4-18(14-19)22(28)24-12-13-27-21(17-6-7-17)15-20(25-27)16-8-10-23-11-9-16/h3-5,8-11,14-15,17H,6-7,12-13H2,1-2H3,(H,24,28)
SMILES: CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Molecular Formula: C22H25N5O
Molecular Weight: 375.476

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide

CAS No.: 1797673-20-1

Cat. No.: VC6931027

Molecular Formula: C22H25N5O

Molecular Weight: 375.476

* For research use only. Not for human or veterinary use.

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide - 1797673-20-1

Specification

CAS No. 1797673-20-1
Molecular Formula C22H25N5O
Molecular Weight 375.476
IUPAC Name N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(dimethylamino)benzamide
Standard InChI InChI=1S/C22H25N5O/c1-26(2)19-5-3-4-18(14-19)22(28)24-12-13-27-21(17-6-7-17)15-20(25-27)16-8-10-23-11-9-16/h3-5,8-11,14-15,17H,6-7,12-13H2,1-2H3,(H,24,28)
Standard InChI Key MTCBHSFGXZRFMO-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4

Introduction

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole and benzamide moieties, followed by their coupling. Common reagents and conditions might include:

  • Pyrazole Formation: This can involve condensation reactions between appropriate aldehydes and hydrazines.

  • Benzamide Synthesis: This often involves the reaction of benzoic acid with amines.

  • Coupling Reactions: These might involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsProducts
CondensationAldehydes, HydrazinesPyrazoles
AmidationBenzoic Acid, AminesBenzamides
CouplingPalladium Catalysts, NucleophilesCoupled Products

Potential Applications

Compounds with similar structures have been explored for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of a dimethylamino group on the benzamide moiety could enhance its solubility and interaction with biological targets.

Application AreaPotential Use
Medicinal ChemistryDrug Design for Anti-inflammatory or Anti-cancer Agents
Organic SynthesisIntermediate for Complex Molecules
Biological ResearchProbe for Studying Biochemical Pathways

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